N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dimethylphenyl group, and a methylsulfonylphenyl group
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-9-17(14(2)10-13)18-12-26-20(21-18)22-19(23)11-15-5-7-16(8-6-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMWGDLEMFBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation, where a dimethylbenzene derivative reacts with the thiazole ring.
Introduction of Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached through a nucleophilic substitution reaction, where a methylsulfonylphenyl halide reacts with the thiazole derivative.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Step 1: Formation of the Thiazole Core
The 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis. Thiourea reacts with α-haloketones (e.g., 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one) under reflux in ethanol, yielding the thiazole ring .
Reaction Conditions :
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Solvent: Ethanol
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Catalyst: Triethylamine
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Temperature: 50–80°C
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Reaction Time: 4–12 h
Step 2: Acetamide Formation
The intermediate is coupled with 2-(4-(methylsulfonyl)phenyl)acetic acid using carbodiimide coupling agents (e.g., EDC) and DMAP as a catalyst .
Reaction Conditions :
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Solvent: Dichloromethane
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Reagents: EDC (1.3 eq), DMAP (0.08 eq)
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Temperature: 0°C → room temperature
Thiazole Ring
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Nucleophilic Substitution : The 2-amino group undergoes substitution with electrophiles (e.g., acyl chlorides) .
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Electrophilic Aromatic Substitution : The 4-(2,4-dimethylphenyl) group directs electrophiles to the para position, though steric hindrance from methyl groups limits reactivity .
Acetamide Linker
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Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to carboxylic acid.
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Reductive Amination : The carbonyl group reacts with amines in the presence of NaBH₃CN .
Methylsulfonylphenyl Group
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Sulfonylation : The methylsulfonyl group is introduced via oxidation of a methylthio precursor using H₂O₂ or mCPBA .
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Nucleophilic Displacement : The sulfonyl group stabilizes adjacent electrophilic centers, enabling SNAr reactions at the phenyl ring .
Derivatization Reactions
The compound serves as a scaffold for generating analogs with enhanced bioactivity:
Stability and Degradation
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Photodegradation : The thiazole ring undergoes photolytic cleavage under UV light (λ = 254 nm) .
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Thermal Stability : Stable up to 200°C; decomposition occurs via sulfonyl group elimination .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Research
The compound has shown promise in anticancer studies. Research indicates that derivatives containing thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that the compound inhibited tubulin polymerization, leading to reduced cell viability in melanoma and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | <10 | Inhibition of tubulin polymerization |
| Prostate | <15 | Induction of apoptosis |
Case Study : In vitro studies indicated that concentrations above 10 µM resulted in a significant reduction in cell viability across multiple cancer types, suggesting its potential as a therapeutic agent.
2. Antimicrobial Activity
The compound's thiazole structure contributes to its antimicrobial properties. It has been evaluated for activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
Agricultural Chemistry
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is also being explored for its potential applications in agricultural chemistry. Its bioactivity suggests possible uses in the development of new agrochemicals aimed at pest control and crop protection.
- Potential Benefits :
- Increased crop yields
- Reduced reliance on traditional chemical pesticides
Material Science
The compound is under investigation for its properties in material science, particularly in creating advanced materials such as polymers and coatings. These materials may offer improved durability and resistance to environmental factors.
Biochemical Research
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Understanding these interactions can lead to breakthroughs in biochemistry and molecular biology.
Diagnostic Applications
There is ongoing research into the use of this compound for developing diagnostic tools, particularly for identifying specific biomarkers associated with diseases. This could enhance disease detection and monitoring capabilities.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Affecting Signal Transduction: Altering signal transduction pathways to regulate gene expression and cellular functions.
Comparison with Similar Compounds
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other thiazole derivatives, such as:
This compound: Similar structure but different functional groups.
Thiazole-2-yl-acetamide: Lacks the dimethylphenyl and methylsulfonylphenyl groups.
2-(4-Methylsulfonylphenyl)thiazole: Lacks the acetamide linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O2S, with a molecular weight of 309.39 g/mol. The compound features a thiazole ring and two aromatic substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 309.39 g/mol |
| Melting Point | 147 - 151 °C |
| PubChem ID | 4363180 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with aryl acetamides. A common method includes the use of phosphorus oxychloride in a reflux setup to facilitate the formation of the thiazole ring and subsequent substitution reactions to introduce the methylsulfonyl group .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Mechanism of Action:
The anticancer activity is believed to be mediated through multiple pathways, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Disruption of angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis .
Case Studies
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Anticancer Efficacy:
In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics . -
Antimicrobial Testing:
A series of antimicrobial assays revealed that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
